molecular formula C8H6O B1246724 Isobenzofuran

Isobenzofuran

Cat. No. B1246724
M. Wt: 118.13 g/mol
InChI Key: UXGVMFHEKMGWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzofuran is a benzofuran and a member of 2-benzofurans.

Scientific Research Applications

Cycloaddition Reactions

Isobenzofuran has shown significant potential in cycloaddition reactions. For example, it was found to react with fulvenes, forming endo-(6+4)π cycloadducts, a reaction of interest in synthetic chemistry (Takeshita et al., 1975). Another study demonstrated the cycloaddition reaction of Isobenzofuran with tropone, resulting in various [6+4]-adducts (Takeshita, Wada, Mori, & Hatsui, 1973).

Synthesis and Isolation

In synthetic chemistry, the efficient synthesis and isolation of Isobenzofuran are crucial. A study highlighted a method for preparing Isobenzofuran in high yields from commercially available materials (Peters & Herges, 2017). Another study developed a novel method for generating Isobenzofuran from lactol methyl ether using palladium catalysts under neutral conditions, improving on previous methods (Mikami & Ohmura, 2002).

Biological and Medicinal Applications

Isobenzofuran derivatives have been evaluated for their immunosuppressive effects, indicating potential applications in medicinal chemistry. Some derivatives showed significant immunosuppressive properties, suggesting their use as pharmacological agents (Yang et al., 2012). Additionally, isobenzofuranones, known for their wide range of biological activities, have been explored for potential applications in agriculture as fungicides and insecticides (Alvarenga et al., 2019).

Material Science and Optical Properties

In material science, Isobenzofuran has been used in the synthesis of polycyclic aromatic hydrocarbons and natural products. A study synthesized a bis(Isobenzofuran) compound, demonstrating its application in creating pyrenophanes, indicating its importance in material science (Franz et al., 2009). The optical properties of Isobenzofuran derivatives have also been studied, providing insights into their potential use in photophysics and photochemistry applications (Maleki et al., 2015).

properties

Product Name

Isobenzofuran

Molecular Formula

C8H6O

Molecular Weight

118.13 g/mol

IUPAC Name

2-benzofuran

InChI

InChI=1S/C8H6O/c1-2-4-8-6-9-5-7(8)3-1/h1-6H

InChI Key

UXGVMFHEKMGWMA-UHFFFAOYSA-N

SMILES

C1=CC2=COC=C2C=C1

Canonical SMILES

C1=CC2=COC=C2C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry 250 mL round bottom flask equipped with a mechanical stirrer containing 20 g (0.062 mol) of phenolphthalin at 0° C. was added, with stirring, 25 mL of conc. sulfuric acid (cooled to 0° C.) This mixture was stirred slowly for 2-3 min. and poured into a 1L beaker containing 600 mL of ice-water. To retrieve the remaining solids there was added cold water (~20-30 mL×4) while a spatula was used to scrape out the remainder. The solids were combined. The green solid was then filtered, washed with 1 L of cold water and dried for 15-20 min. before being used in the Diels-Alder reaction.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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